molecular formula C19H41O7P B609258 m-PEG4-(CH2)8-phosphonic acid ethyl ester CAS No. 2028281-89-0

m-PEG4-(CH2)8-phosphonic acid ethyl ester

Cat. No.: B609258
CAS No.: 2028281-89-0
M. Wt: 412.5
InChI Key: CNDORYGJXMHDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG4-(CH2)8-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a phosphonate group attached to a PEG chain, which enhances its water solubility properties . This compound is primarily used in research settings for its ability to link various molecules, making it a valuable tool in chemical and biological studies.

Mechanism of Action

Target of Action

It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can interact with various biological targets, depending on the specific application of the compound.

Mode of Action

m-PEG4-(CH2)8-phosphonic acid ethyl ester acts as a linker molecule. The phosphonate group can form strong bonds with metal ions, making it useful in a variety of biochemical applications . The hydrophilic PEG linker increases the water solubility properties of the compound , which can enhance the interaction with its targets and facilitate the delivery of other attached molecules.

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions could affect the binding of the phosphonate group . Additionally, the hydrophilic PEG linker could be influenced by the polarity and pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-(CH2)8-phosphonic acid ethyl ester typically involves the reaction of a PEG chain with a phosphonate group. The PEG chain is often synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators such as water or ethylene glycol. The phosphonate group is then introduced through a series of chemical reactions that attach it to the PEG chain.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-(CH2)8-phosphonic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphonate group.

    Reduction: Reduction reactions can modify the phosphonate group, potentially altering its reactivity.

    Substitution: The compound can participate in substitution reactions where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of functionalized PEG linkers.

Scientific Research Applications

m-PEG4-(CH2)8-phosphonic acid ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    m-PEG4-(CH2)8-phosphonic acid: Similar to m-PEG4-(CH2)8-phosphonic acid ethyl ester but lacks the ethyl ester group.

    m-PEG4-(CH2)8-phosphonic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    m-PEG4-(CH2)8-phosphonic acid propyl ester: Similar structure but with a propyl ester group.

Uniqueness

This compound is unique due to its specific combination of a PEG chain and a phosphonate group with an ethyl ester. This combination provides a balance of hydrophilicity and reactivity, making it particularly useful in applications requiring enhanced solubility and stability .

Properties

IUPAC Name

1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDORYGJXMHDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165900
Record name Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028281-89-0
Record name Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-(CH2)8-phosphonic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG4-(CH2)8-phosphonic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
m-PEG4-(CH2)8-phosphonic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
m-PEG4-(CH2)8-phosphonic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
m-PEG4-(CH2)8-phosphonic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
m-PEG4-(CH2)8-phosphonic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.